1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine
Overview
Description
“1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine” is also known as Imiquimod Related Compound D . It has the empirical formula C13H14N4 and a molecular weight of 226.28 .
Synthesis Analysis
The synthesis of 1H-imidazo[4,5-c]quinolin-4-amine derivatives has been reported in the literature . Structural modifications were made at the 4-amino and 2 positions . The compounds were tested in both binding and functional assays .Molecular Structure Analysis
The nearly planar 1H-imidazo[4,5-c]quinolinamine ring system lies parallel to the transmembrane segments, inserted into an aromatic cage formed by π-π stacking interactions with the side chains .Chemical Reactions Analysis
The 1H-imidazo[4,5-c]quinolinamine ring system interacts with the side chains of Y284 7.55 in TMD 7 and Y293 8.54 in H8, and by π-NH bonding between Y284 7.55 and the exocyclic amine .Physical and Chemical Properties Analysis
The molecular formula of this compound is C13H14N4 . Its molecular weight is 226.28 .Scientific Research Applications
Antagonist Properties
- Adenosine Receptor Antagonism : The compound and its derivatives are studied for their potential as adenosine receptor antagonists. Specifically, modifications at certain positions of the molecule have been shown to enhance affinity for adenosine A1 and A2 receptors, with some compounds exhibiting nanomolar affinity for the A1 receptor. This suggests potential therapeutic applications in conditions where adenosine receptor modulation is beneficial (van Galen et al., 1991).
Allosteric Modulation
- A3 Adenosine Receptor Modulation : Certain 1H-imidazo[4,5-c]quinolin-4-amine derivatives have been synthesized as allosteric modulators of the human A3 adenosine receptor. These compounds have shown to enhance the efficacy of A3AR agonists and decrease the dissociation rate of agonists from the receptor, indicating their potential in developing more effective A3AR-targeted therapies (Göblyös et al., 2006).
Synthesis and Chemical Properties
- Solid Phase Synthesis : The compound has been synthesized through traceless solid phase synthesis, demonstrating its chemical versatility and potential for creating diverse derivatives with various pharmacological properties (Mazurov, 2000).
Applications in Cancer Therapy
- Antiproliferative Agents : Some derivatives of 1H-imidazo[4,5-c]quinolin-4-amine have been synthesized and assessed for their antiproliferative effects against various cancer cell lines. These compounds have shown superior effectiveness compared to known cancer therapeutics, highlighting their potential as novel anticancer agents (Kaneko et al., 2020).
Miscellaneous Applications
- Conformational Analysis : Studies on the conformation and energy properties of imiquimod, a derivative of 1H-imidazo[4, 5]quinolin-4-amine, have been conducted to understand its molecular interactions, which is crucial for its pharmacological applications (Otuokere & Amaku, 2015).
Mechanism of Action
Target of Action
The primary target of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine is the Toll-like receptor 7/8 (TLR7/8) . TLR7/8 are part of the innate immune system and play a crucial role in the recognition of microbial pathogens and the initiation of immune responses.
Mode of Action
This compound acts as a positive allosteric modulator of the A3 adenosine receptor . It interacts with its target, TLR7/8, leading to the activation of these receptors . This interaction results in the stimulation of immune responses.
Result of Action
The activation of TLR7/8 by this compound leads to the stimulation of immune responses. This can result in antiviral effects, as suggested by the compound’s potential use as an intermediate in the synthesis of antiviral agents .
Future Directions
The development of 1H-imidazo[4,5-c]quinolin-4-amine derivatives as allosteric modulators of the human A3 adenosine receptor (AR) holds promise for improved clinical applications . The identification of the allosteric site for known positive allosteric modulators can enable structure-based drug discovery modalities to enhance the pharmacological properties of the 1H-imidazo[4,5-c]quinolin-4-amine class of A3AR positive allosteric modulators .
Biochemical Analysis
Biochemical Properties
1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine is known to interact with various enzymes and proteins . It is a positive allosteric modulator (PAM) of the A3 adenosine receptor (A3AR) . The nature of these interactions is primarily through binding at a hydrophobic site on the A3AR cytosolic interface .
Cellular Effects
The compound exerts significant effects on various types of cells and cellular processes . It is abundantly expressed in various immune cell populations where it controls chemotaxis and cellular activation .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms . It binds to an extrahelical lipid-facing binding pocket disparate from the orthosteric binding site that encompasses transmembrane domain (TMD) 1, TMD7, and Helix (H) 8 .
Properties
IUPAC Name |
1-propylimidazo[4,5-c]quinolin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4/c1-2-7-17-8-15-11-12(17)9-5-3-4-6-10(9)16-13(11)14/h3-6,8H,2,7H2,1H3,(H2,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBUYSQOBLYANO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10459101 | |
Record name | 1H-Imidazo[4,5-c]quinolin-4-amine, 1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853792-81-1 | |
Record name | 1H-Imidazo[4,5-c]quinolin-4-amine, 1-propyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10459101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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